5-(Pyrrolidin-1-yl)pentanal
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Overview
Description
5-(Pyrrolidin-1-yl)pentanal is an organic compound featuring a pyrrolidine ring attached to a pentanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrrolidin-1-yl)pentanal typically involves the reaction of pyrrolidine with pentanal under controlled conditions. One common method is the reductive amination of pentanal with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(Pyrrolidin-1-yl)pentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyrrolidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-(Pyrrolidin-1-yl)pentanoic acid.
Reduction: 5-(Pyrrolidin-1-yl)pentanol.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
5-(Pyrrolidin-1-yl)pentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-1-yl)pentanal involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 5-(Pyrrolidin-1-yl)pentanoic acid
- 5-(Pyrrolidin-1-yl)pentanol
- 1-(Pyrrolidin-1-yl)pentan-1-one
Comparison: 5-(Pyrrolidin-1-yl)pentanal is unique due to the presence of both a pyrrolidine ring and an aldehyde group, which confer distinct reactivity and potential biological activity. In contrast, 5-(Pyrrolidin-1-yl)pentanoic acid and 5-(Pyrrolidin-1-yl)pentanol have carboxylic acid and alcohol functional groups, respectively, leading to different chemical properties and applications. 1-(Pyrrolidin-1-yl)pentan-1-one, with a ketone group, exhibits different reactivity compared to the aldehyde group in this compound.
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
5-pyrrolidin-1-ylpentanal |
InChI |
InChI=1S/C9H17NO/c11-9-5-1-2-6-10-7-3-4-8-10/h9H,1-8H2 |
InChI Key |
JIOFLBZSRZLCCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCCC=O |
Origin of Product |
United States |
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